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Compound of Interest

Compound Name: 2-Chloro-4-methoxypyrimidine

Cat. No.: B1349098 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

heterocyclic building block, 2-Chloro-4-methoxypyrimidine (CAS No. 22536-63-6). The

information presented herein is essential for the characterization, quality control, and utilization

of this compound in synthetic chemistry and drug discovery. The data is compiled from various

spectral databases and includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) analyses.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2-Chloro-4-
methoxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Predicted)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

8.46 Doublet (d) 5.7 1H Pyrimidine-H

7.01 Doublet (d) 5.7 1H Pyrimidine-H

3.94 Singlet (s) - 3H -OCH₃

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

¹³C NMR Data

Detailed experimental ¹³C NMR data for 2-Chloro-4-methoxypyrimidine is available in

spectral databases such as PubChem and SpectraBase.[2] Researchers are encouraged to

consult these resources for the full spectral information.

Infrared (IR) Spectroscopy
ATR-IR Spectral Data

A summary of the most significant IR absorption bands is provided below. For a complete,

interactive spectrum, please refer to the spectral data available on PubChem.[2]

Wavenumber (cm⁻¹) Intensity Assignment (Tentative)

~3100-3000 Medium Aromatic C-H Stretch

~2950-2850 Medium Aliphatic C-H Stretch (-OCH₃)

~1600-1585 Strong C=N Stretch (Pyrimidine Ring)

~1500-1400 Strong C=C Stretch (Pyrimidine Ring)

~1260-1050 Strong C-O Stretch

Below 800 Medium-Strong C-Cl Stretch

Mass Spectrometry (MS)
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GC-MS Data

The gas chromatography-mass spectrometry (GC-MS) analysis of 2-Chloro-4-
methoxypyrimidine reveals the following prominent mass-to-charge ratio (m/z) peaks.[2]

m/z Relative Intensity Assignment

144 Most Abundant Molecular Ion [M]⁺

79 Second Highest Fragment Ion

114 Third Highest Fragment Ion

Experimental Protocols
While specific, detailed experimental protocols for the acquisition of the above data for 2-
Chloro-4-methoxypyrimidine are not publicly available, the following are generalized

methodologies based on the instrumentation cited in public databases.[2]

NMR Spectroscopy
A sample of 2-Chloro-4-methoxypyrimidine would be dissolved in a suitable deuterated

solvent, such as DMSO-d₆ or CDCl₃. The ¹H and ¹³C NMR spectra would be acquired on a

high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition

parameters would be used, and for ¹³C NMR, a proton-decoupled sequence would be

employed to obtain singlets for each unique carbon atom.

ATR-IR Spectroscopy
The ATR-IR spectrum was likely obtained using a Fourier Transform Infrared (FTIR)

spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, such as a

Bruker Tensor 27 FT-IR.[2] A small amount of the solid 2-Chloro-4-methoxypyrimidine
sample would be placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure

would be applied to ensure good contact between the sample and the crystal. The spectrum

would then be recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
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A dilute solution of 2-Chloro-4-methoxypyrimidine in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) would be prepared. This solution would be injected into a gas

chromatograph (GC) coupled to a mass spectrometer (MS). The GC would be equipped with a

suitable capillary column (e.g., a non-polar or semi-polar column) to separate the analyte from

any impurities. The separated compound would then be introduced into the MS, where it would

be ionized (typically by electron ionization) and the resulting ions separated based on their

mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 2-Chloro-4-methoxypyrimidine.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 2-Chloro-4-methoxypyrimidine, CAS No. 22536-63-6 - iChemical [ichemical.com]

2. 2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-4-methoxypyrimidine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349098#spectroscopic-data-nmr-ir-ms-of-2-chloro-
4-methoxypyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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